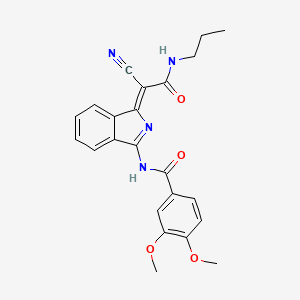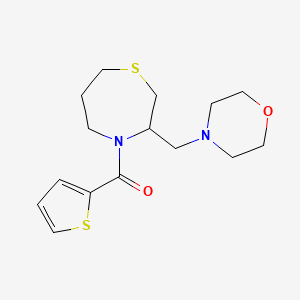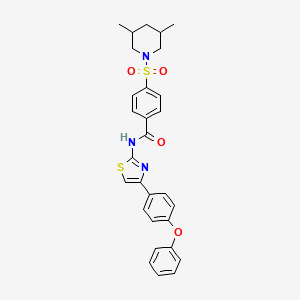![molecular formula C9H6F3N3O2 B2852096 3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1443279-18-2](/img/structure/B2852096.png)
3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid” is a chemical compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds are known for their significant photophysical properties and have attracted a great deal of attention in material science . They are also used in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines have been extensively studied . For instance, the fluorophores were obtained by the interaction of the appropriate β-enaminone with 3-methyl-1 H -pyrazol-5-amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on the specific compound . For instance, they can have tunable photophysical properties, going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97 .
Scientific Research Applications
Synthesis and Chemical Properties
- Regioselective Synthesis : A study focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, showcasing the versatility in chemical modifications and the potential for creating a wide range of compounds with varied properties (Drev et al., 2014).
- Library of Fused Pyridine-Carboxylic Acids : The creation of a library of compounds, including pyrazolo[1,5-a]pyrimidines, highlights the potential for discovering new chemical entities with unique properties (Volochnyuk et al., 2010).
- Efficient Synthesis Methods : Recent advancements in synthesizing various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines demonstrate the efficiency of modern synthetic methods (Jismy et al., 2020).
Applications in Material Science
- Optical Properties : Research on the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives, including absorption and emission characteristics, suggests applications in material science, particularly in optoelectronics (Stefanello et al., 2022).
Potential Biological Activities
- Synthesis for Biological Evaluation : Studies have been conducted on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives for biological evaluation, indicating potential applications in pharmaceutical research (Liu et al., 2016).
- Anticancer and Anti-Inflammatory Properties : Some derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, suggesting potential therapeutic applications (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to have a high impact in medicinal chemistry and have shown significant anticancer potential and enzymatic inhibitory activity .
Mode of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been noted for their significant photophysical properties . The presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with anticancer potential and enzymatic inhibitory activity , suggesting that they may interact with pathways related to cell growth and enzyme function.
Pharmacokinetics
The tunable photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives suggest that they may have favorable pharmacokinetic properties.
Result of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with anticancer potential and enzymatic inhibitory activity , suggesting that they may have a role in inhibiting cell growth and enzyme function.
Action Environment
The tunable photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives suggest that they may be influenced by environmental factors such as light and temperature.
Safety and Hazards
Future Directions
The future directions for the research and development of pyrazolo[1,5-a]pyrimidines are promising . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2/c1-4-3-13-15-5(8(16)17)2-6(9(10,11)12)14-7(4)15/h2-3H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVPKUNEEAQXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=C(C=C(N2N=C1)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2852017.png)

![6-chloro-3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2852019.png)



![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide](/img/structure/B2852027.png)

![N,6-dimethyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2852031.png)



